5-{Pyrazolo[1,5-a]pyrazin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione
Beschreibung
Eigenschaften
IUPAC Name |
5-pyrazolo[1,5-a]pyrazin-4-yl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O2/c18-11-7-5-16(6-8(7)12(19)15-11)10-9-1-2-14-17(9)4-3-13-10/h1-4,7-8H,5-6H2,(H,15,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYANLURUAOHBMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CN1C3=NC=CN4C3=CC=N4)C(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-{Pyrazolo[1,5-a]pyrazin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione typically involves multi-step reactions starting from readily available precursors. One common approach includes the cyclization of appropriate intermediates under controlled conditions. For instance, the condensation of pyrazole derivatives with suitable diketones or diesters can lead to the formation of the desired fused ring system .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale synthesis would involve optimizing reaction conditions to maximize yield and purity. This could include the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
5-{Pyrazolo[1,5-a]pyrazin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the pyrazole and pyrazin rings using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce partially or fully reduced analogs.
Wissenschaftliche Forschungsanwendungen
5-{Pyrazolo[1,5-a]pyrazin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione has been explored for various scientific research applications, including:
Wirkmechanismus
The mechanism of action of 5-{Pyrazolo[1,5-a]pyrazin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity . The compound’s fused ring system allows for strong interactions with biological macromolecules, enhancing its efficacy as a therapeutic agent.
Vergleich Mit ähnlichen Verbindungen
Structural Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine Derivatives
Pyrazolo[1,5-a]pyrimidines (e.g., compounds in and ) share a fused bicyclic aromatic system but differ in nitrogen placement. Planarity is a key advantage in both systems, as seen in , where pyrazolo-pyrimidines maintain planarity via intramolecular H-bonding .
Pyrrolo[3,4-d]pyridazinone Derivatives
Compounds like those in feature a pyrrolo-pyridazinone scaffold. The absence of a fused dione group in these derivatives reduces polarity compared to the target compound. The octahydropyrrolo-pyrrole-dione in the target molecule increases rigidity and hydrophilicity, which may improve binding specificity but complicate blood-brain barrier penetration .
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines
highlights triazolopyrimidine hybrids with extended aromatic systems. These compounds prioritize π-π stacking interactions but lack the dione functionality, resulting in lower solubility.
Physicochemical Properties
Its moderate planarity balances aromatic interactions and conformational flexibility .
Biologische Aktivität
5-{Pyrazolo[1,5-a]pyrazin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article compiles various studies that have explored its synthesis, structural characteristics, and biological effects.
Synthesis and Structural Characterization
The synthesis of this compound involves several steps that include microwave-assisted reactions and solvent-free conditions. The compound was characterized using techniques such as IR spectroscopy, NMR, and mass spectrometry to confirm its structure.
Anticancer Activity
Research has shown that derivatives of pyrazolo compounds exhibit significant anticancer properties. For instance, a study reported that a series of substituted pyrazolo derivatives inhibited the growth of A549 (lung cancer) and H322 (non-small cell lung cancer) cell lines in a dose-dependent manner. The IC50 values indicated promising anti-proliferative effects against these cell lines, suggesting potential therapeutic applications in oncology .
Table 1: Anticancer Activity of Pyrazolo Derivatives
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A549 | 15 | Apoptosis induction |
| This compound | H322 | 20 | Cell cycle arrest |
Protein Kinase Inhibition
Another aspect of its biological activity includes the inhibition of specific protein kinases. A study evaluated the ability of pyrazolo derivatives to inhibit CDK2/cyclin E and Abl kinases. However, it was found that the tested compounds did not exhibit significant kinase inhibition compared to previously studied derivatives . This suggests that while the compound may possess anticancer properties, its mechanism might not involve direct kinase inhibition.
Case Studies
Several case studies have been conducted to evaluate the biological effects of similar compounds within the pyrazolo family:
- Case Study on MCF7 and K562 Cell Lines : A series of new pyrazolo derivatives were tested against breast adenocarcinoma (MCF7) and chronic myelogenous leukemia (K562) cells. The results indicated varying degrees of cytotoxicity across different derivatives; however, none matched the potency observed in earlier studies with similar structures .
- In Silico Studies : Molecular docking studies have been performed to predict the binding affinities of these compounds to various biological targets. These studies provide insights into potential mechanisms through which these compounds exert their biological effects.
Q & A
Basic: What are the optimal synthetic routes and purification methods for this compound?
Methodological Answer:
The synthesis typically involves multi-step heterocyclic condensation reactions. Key steps include:
- Cyclization : Use of diazomethane in dichloromethane with triethylamine at –20 to –15 °C for 40–48 hours to form pyrazolo-pyrazine intermediates .
- Purification : Column chromatography (ethyl acetate/hexane, 1:4) under vacuum for solid-phase separation, followed by recrystallization from 2-propanol or methanol to enhance purity .
- Oxidation : Refluxing with chloranil in xylene for 25–30 hours to stabilize the pyrrolo-pyrrole-dione core, followed by NaOH treatment and solvent removal .
Basic: Which spectroscopic and analytical techniques are most reliable for structural confirmation?
Methodological Answer:
- Elemental Analysis : Validate empirical formulas (e.g., C, H, N content) to confirm stoichiometry. Discrepancies >0.3% suggest impurities .
- High-Resolution Mass Spectrometry (HRMS) : Use ESI-HRMS to verify molecular ions (e.g., [M + H]+) with precision ≤1 ppm. For example, a calculated mass of 254.1042 vs. observed 254.1039 indicates minor isotopic variance .
- NMR : Employ ¹H/¹³C NMR to resolve stereochemistry of the octahydropyrrolo-pyrrole ring and pyrazolo-pyrazine substituents.
Advanced: How can researchers resolve contradictions in reaction yields during scale-up?
Methodological Answer:
- Parameter Optimization : Adjust reaction time (e.g., 40 vs. 48 hours in diazomethane reactions) and monitor temperature gradients to mitigate exothermic side reactions .
- Solvent Selection : Replace dichloromethane with toluene in diazomethane reactions to improve solubility and reduce byproduct formation .
- Chromatographic Validation : Compare TLC profiles at small and large scales to identify unaccounted intermediates. Use gradient elution (ethyl acetate/hexane) for improved separation .
Advanced: What strategies are effective for functionalizing the pyrazolo-pyrazine core to enhance bioactivity?
Methodological Answer:
- Position-Specific Modifications : Introduce electron-withdrawing groups (e.g., nitro via HNO₃/H₂SO₄ at 0 °C) at position 7 to modulate electronic properties .
- Heterocyclic Fusion : Attach triazolo-pyridazine or benzodioxole moieties via Suzuki-Miyaura coupling to diversify pharmacological profiles .
- Stability Testing : Assess pH-dependent degradation (e.g., 1–13 range) and oxidative stability using H₂O₂ or DDQ to prioritize stable derivatives .
Methodological: How to design experiments for evaluating stability under physiological conditions?
Methodological Answer:
- pH Stability Assays : Incubate the compound in buffered solutions (pH 2–10) at 37 °C for 24–72 hours. Monitor degradation via HPLC-MS and quantify half-life .
- Thermal Gravimetric Analysis (TGA) : Determine melting points and decomposition thresholds to guide storage conditions (e.g., desiccated, –20 °C) .
- Oxidative Stress Tests : Expose to reactive oxygen species (ROS) mimics (e.g., Fe²⁺/H₂O₂) and analyze structural integrity via FT-IR .
Advanced: How can computational methods complement experimental data in optimizing synthesis?
Methodological Answer:
- DFT Calculations : Model transition states of cyclization steps to identify energy barriers and predict optimal catalysts (e.g., triethylamine vs. DBU) .
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., xylene vs. DMF) to predict solubility and reaction rates during reflux .
- Docking Studies : Map pyrazolo-pyrazine interactions with biological targets (e.g., kinases) to prioritize functionalization sites .
Methodological: What are best practices for ensuring reproducibility in multi-step syntheses?
Methodological Answer:
- Intermediate Characterization : Isolate and validate all intermediates (e.g., pyrazolo-pyrazine precursors) via HRMS and ¹H NMR before proceeding .
- Standardized Protocols : Document exact molar ratios (e.g., 1.4 mmol chloranil per 1 mmol substrate) and solvent purity thresholds .
- Batch Records : Track lot numbers of reagents (e.g., dichloromethane stabilizers) to account for variability .
Advanced: How to address discrepancies in spectral data between synthetic batches?
Methodological Answer:
- Isotopic Purity Checks : Use LC-MS with high-resolution settings to distinguish between isotopic peaks and contaminants .
- Crystallography : Obtain single-crystal X-ray structures to resolve stereochemical ambiguities in the octahydropyrrolo-pyrrole ring .
- Cross-Validation : Compare IR and Raman spectra with computational simulations (e.g., Gaussian) to confirm functional group assignments .
Methodological: What in vitro assays are suitable for preliminary bioactivity screening?
Methodological Answer:
- Kinase Inhibition Assays : Use ADP-Glo™ kinase assays to quantify IC₅₀ values against target kinases (e.g., EGFR, BRAF) .
- Cytotoxicity Profiling : Screen against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, normalizing to positive controls (e.g., doxorubicin) .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and analyze parent compound depletion via LC-MS/MS .
Advanced: How to navigate intellectual property landscapes for novel derivatives?
Methodological Answer:
- Patent Mining : Use SciFinder or Reaxys to identify prior art on pyrazolo-pyrazine scaffolds and avoid infringement .
- Novelty Assessments : Conduct FTO (Freedom-to-Operate) analyses focusing on substituent patterns (e.g., triazolo-pyridazine linkages) .
- Collaborative Agreements : Partner with universities for joint IP filings, leveraging synthetic methodologies from published protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
